N-cyclohexylthiophene-2-carboxamide
Description
N-Cyclohexylthiophene-2-carboxamide is a thiophene-derived carboxamide characterized by a cyclohexyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₅NOS, with a monoisotopic mass of 209.08743 Da . The compound is synthesized via copper-catalyzed alkylation of thiophene-2-carboxamide with iodocyclohexane, yielding light-tan or white solids after purification by column chromatography. Reported yields range from 69% to 74% under optimized conditions . Key spectroscopic data includes ¹H NMR resonances at δ 7.51–7.40 (m, 2H, thiophene protons) and δ 4.01–3.88 (m, 1H, cyclohexyl CH), confirming its structure . The compound has garnered significant industrial interest, with 16 patents and 8 literature citations , though its specific biological applications remain less explored compared to nitro-substituted analogs.
Properties
CAS No. |
10354-42-4 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-cyclohexylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H15NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
InChI Key |
HFWTZGQRJHFPRF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CS2 |
Synonyms |
2-Thiophenecarboxamide,N-cyclohexyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexylpicolinamide
Synthesis & Structure: Synthesized similarly to N-cyclohexylthiophene-2-carboxamide but using picolinamide instead of thiophene-2-carboxamide . Both compounds share a cyclohexyl group but differ in the heterocyclic core (pyridine vs. thiophene). Properties: Like its thiophene counterpart, it is a white solid with comparable solubility in organic solvents.
Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
Synthesis: Prepared via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amines . This method contrasts with the copper-catalyzed alkylation used for the cyclohexyl derivative. Applications: Exhibits narrow-spectrum antibacterial properties, likely targeting bacterial membrane integrity . Purity varies widely (42%–99%), suggesting synthetic challenges compared to the cyclohexyl derivative .
N-(2-Nitrophenyl)Thiophene-2-Carboxamide
Synthesis: Formed by reacting 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile . Structural Insights: X-ray crystallography reveals dihedral angles of 13.53° and 8.50° between the thiophene and nitrobenzene rings, influencing crystal packing via weak C–H⋯O/S interactions . The nitro group confers genotoxicity in mammalian cells, a property absent in the cyclohexyl analog . Physical Properties: Higher melting point (397 K) compared to this compound, attributed to stronger intermolecular forces .
4-Amino-N-Hydroxybenzamide
Structure & Applications : A simpler carboxamide (C₇H₈N₂O₂) with a hydroxybenzamide backbone. Its lower molecular weight (152.05858 Da ) and polar groups enhance water solubility, making it a candidate for hydroxamate-based therapeutics .
Comparative Data Table
Key Findings and Implications
- Structural Influence on Properties : Bulky cyclohexyl groups in this compound reduce melting points and enhance lipophilicity compared to nitroaryl analogs .
- Synthetic Flexibility : Copper catalysis enables efficient alkylation for cyclohexyl derivatives, while HATU is preferred for nitro-substituted carboxamides .
- Biological Relevance : Nitro and thiazole substituents correlate with antibacterial activity, whereas cyclohexyl derivatives may prioritize stability in industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
